An In-depth Technical Guide to 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol
An In-depth Technical Guide to 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol, registered under CAS number 63134-26-9, is a unique bifunctional molecule poised for significant applications in chemical synthesis, materials science, and particularly in the realm of drug development. Its structure combines a 4-nitrophenoxy moiety, a well-established electron-withdrawing group amenable to further chemical transformation, with a hydrophilic triethylene glycol chain terminating in a primary alcohol. This distinct architecture imparts a valuable combination of properties, including water solubility and a reactive handle for conjugation, making it an attractive intermediate for constructing more complex molecular systems.
The ethylene glycol portion of the molecule is known to enhance the solubility of substances it is attached to, a critical attribute in the development of therapeutic agents and specialty polymers.[1] The terminal hydroxyl group serves as a versatile nucleophile or a point for further derivatization, while the nitroaromatic group can be readily reduced to an aniline, providing an orthogonal site for chemical modification. This guide offers a comprehensive overview of the known properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications, particularly as a linker in advanced drug delivery systems.
Physicochemical and Spectral Properties
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its core properties can be summarized from supplier specifications and computational predictions.
Table 1: Physicochemical Properties of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol
| Property | Value | Source |
| CAS Number | 63134-26-9 | Advanced ChemBlocks Inc.[2] |
| Molecular Formula | C₁₂H₁₇NO₆ | Advanced ChemBlocks Inc.[2] |
| Molecular Weight | 271.27 g/mol | Advanced ChemBlocks Inc.[2] |
| IUPAC Name | 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethan-1-ol | Advanced ChemBlocks Inc.[2] |
| Purity | ≥97% | Advanced ChemBlocks Inc.[2] |
| Storage Temperature | 4°C | Sigma-Aldrich[3] |
| InChI Key | HHMZBDBWIQZVMN-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Spectral Characteristics (Predicted and Analog-Based)
Direct experimental spectra for this compound are not readily found in public databases. However, its spectral characteristics can be reliably predicted based on its structure and by comparison with the known spectra of its shorter-chain analog, 2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8).[4]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group, typically in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons of the ethylene glycol chain would appear as a series of multiplets in the δ 3.5-4.5 ppm range. The terminal hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum would show aromatic signals between δ 110-165 ppm. The carbon attached to the nitro group would be the most downfield among the aromatic carbons. The aliphatic carbons of the ethylene glycol chain would resonate in the δ 60-75 ppm region.
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FT-IR Spectroscopy: The infrared spectrum would be characterized by strong, characteristic stretching bands for the nitro group (NO₂) typically around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).[1] A broad O-H stretching band from the terminal alcohol would be prominent around 3400 cm⁻¹. Strong C-O-C ether stretching bands would be visible in the fingerprint region, approximately 1250-1050 cm⁻¹.[1]
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Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 271. Characteristic fragmentation patterns would involve the sequential loss of ethylene oxide units (44 Da) and cleavage of the aryl-ether bond, potentially yielding a 4-nitrophenoxy fragment at m/z 139.[1]
Synthesis and Purification: A Field-Proven Approach
The most logical and widely applicable method for synthesizing 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[5][6] In this case, there are two viable retrosynthetic pathways. For optimal results, the synthesis should proceed via the reaction of a phenoxide with a primary alkyl halide to avoid potential elimination side reactions that can occur with secondary or tertiary halides.[5][6]
The proposed and most efficient route involves the reaction of 4-nitrophenoxide with 2-(2-(2-chloroethoxy)ethoxy)ethanol.
Diagram of Proposed Synthesis Workflow
Caption: Proposed Williamson ether synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a robust, self-validating system based on established principles of organic synthesis.
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Reagent Preparation and Deprotonation:
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To a stirred solution of 4-nitrophenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
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Causality: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the SN2 reaction without interfering with the nucleophile. K₂CO₃ is a mild, safe base suitable for this reaction, while NaH offers a more forceful, irreversible deprotonation.
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 4-nitrophenoxide nucleophile.
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-
Nucleophilic Substitution (SN2 Reaction):
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To the resulting suspension, add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.1 eq) dropwise.
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Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed (typically 4-12 hours).
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Causality: Using a primary chloride as the electrophile ensures the reaction proceeds via an SN2 mechanism with minimal competing E2 elimination.[6] A slight excess of the alkyl halide drives the reaction to completion. Heating provides the necessary activation energy.
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-
Aqueous Work-up and Extraction:
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Cool the reaction mixture to room temperature and pour it into cold water.
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Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate (EtOAc).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Causality: The aqueous work-up removes the inorganic salts and the polar solvent (DMF). Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.
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-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
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Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) to isolate the pure product.
-
Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity. The gradient elution allows for the separation of the desired product from any unreacted starting materials or byproducts.
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Combine the pure fractions and evaporate the solvent to yield 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol as a solid or oil.
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Applications in Research and Drug Development
The unique bifunctional nature of this molecule makes it a highly valuable tool, particularly as a linker in the construction of complex bioconjugates.
Potential Role as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands.
The hydrophilic triethylene glycol chain of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is ideal for improving the often-poor solubility of PROTAC molecules. The terminal alcohol provides a convenient attachment point for one of the ligands, while the nitrophenyl group can be reduced to an aniline, which can then be acylated or otherwise functionalized to attach the second ligand.
Diagram of Potential Application as a PROTAC Linker
Caption: Conceptual workflow for incorporating the linker into a PROTAC.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed.
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Hazard Classification: According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[7]
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Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
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Storage: Store in a tightly sealed container in a cool, dry place.[3] The recommended storage temperature is 4°C.[3] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is a commercially available yet under-documented chemical entity with significant potential. Its structure provides a valuable platform for chemical innovation, particularly in the design of linkers for bioconjugation and drug delivery systems like PROTACs. While a wealth of experimental data is not yet available in the public domain, its properties and reactivity can be confidently predicted from fundamental chemical principles and data from close structural analogs. The synthetic and application frameworks provided in this guide offer a solid foundation for researchers and scientists looking to exploit the capabilities of this versatile molecule.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85381, 2-(4-Nitrophenoxy)ethanol. Retrieved from [Link].
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U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard - 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol. Retrieved from [Link].
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Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link].
- Google Patents (2015). CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
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Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link].
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Wikipedia (n.d.). Williamson ether synthesis. Retrieved from [Link].
Sources
- 1. 2-[2-(4-Nitrophenoxy)ethoxy]ethanol|Research Chemical [benchchem.com]
- 2. 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol 97% | CAS: 63134-26-9 | AChemBlock [achemblock.com]
- 3. 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol | 63134-26-9 [sigmaaldrich.com]
- 4. 2-(4-Nitrophenoxy)ethanol | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
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